molecular formula C8H5BrCl2F2O B1411161 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide CAS No. 1806328-29-9

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide

Cat. No.: B1411161
CAS No.: 1806328-29-9
M. Wt: 305.93 g/mol
InChI Key: KERSTUQEJCBJHK-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide is an organic halide compound with the molecular formula C8H5BrCl2F2O and a molecular weight of 305.93 g/mol. This compound is known for its unique chemical properties, making it valuable in various scientific research fields, including pharmaceutical synthesis, organic chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide typically involves the bromination of 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol. The reaction is carried out under controlled conditions using brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a suitable solvent like dichloromethane (DCM) or chloroform. The reaction is usually performed at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form 3,6-Dichloro-2-(difluoromethoxy)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: 3,6-Dichloro-2-(difluoromethoxy)benzaldehyde.

    Reduction: 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

    Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Chemistry: The compound is used in the development of new organic reactions and the synthesis of complex organic molecules.

    Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-2-(difluoromethoxy)benzyl chloride: Similar in structure but with a chlorine atom instead of bromine.

    3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol: The hydroxyl group replaces the bromine atom, leading to different reactivity and applications.

Uniqueness

3,6-Dichloro-2-(difluoromethoxy)benzyl bromide is unique due to its bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloride and alcohol counterparts . This increased reactivity makes it particularly useful in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-(bromomethyl)-1,4-dichloro-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERSTUQEJCBJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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